![molecular formula C9H14O3 B3142530 Methyl 3-formylcyclohexane-1-carboxylate CAS No. 50738-62-0](/img/structure/B3142530.png)
Methyl 3-formylcyclohexane-1-carboxylate
Overview
Description
“Methyl 3-formylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 50738-62-0 and a molecular weight of 170.21 . It has a linear formula of C9H14O3 . The compound is typically a colorless to yellow liquid .
Physical And Chemical Properties Analysis
“Methyl 3-formylcyclohexane-1-carboxylate” is a colorless to yellow liquid . It has a molecular weight of 170.21 and a molecular formula of C9H14O3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 3-formylcyclohexane-1-carboxylate, along with related compounds, has been explored primarily in the field of chemical synthesis and reactions. A notable study describes the preparation of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate from methyl cyclohexa-2,5-diene-1-carboxylate, demonstrating its potential in dehydration, hydrolysis, acetylation, reduction, epoxidation, and its utility in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).
Analgesic Activity
While the focus is on excluding drug use and dosage, it is noteworthy that derivatives of methyl cyclohexane carboxylates, similar in structure to Methyl 3-formylcyclohexane-1-carboxylate, have been synthesized and found to possess analgesic activity (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).
Photochemical Applications
Research into the photochemical properties of derivatives of Methyl 3-formylcyclohexane-1-carboxylate has been conducted. For instance, studies on Methyl 3-cyclohexene-1-carboxylate, a related compound, have revealed insights into its behavior under UV irradiation, contributing to the understanding of photochemistry in organic compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Material Science and Safety
In the context of material science and safety, (3-4-Epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a compound structurally similar to Methyl 3-formylcyclohexane-1-carboxylate, has been studied for its thermal hazard and runaway reaction risks, highlighting the importance of understanding the thermal stability and safety of such compounds (Tong, Chen, Tsai, Cao, Chen, & Shu, 2014).
Stereochemistry and Conformational Analysis
Stereochemical and conformational analyses are also a significant aspect of research on methyl cyclohexane carboxylates. Investigations into the conformations of these compounds contribute to the broader understanding of molecular structures and behaviors in organic chemistry (Arnason, Kvaran, Jonsdottir, Gudnason, & Oberhammer, 2002).
properties
IUPAC Name |
methyl 3-formylcyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJUCOTKIRRNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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